

Technical Support Center: Refining Crystallographic Data for Twinned Pyrimidine Crystals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4,6-Dihydroxy-5-formylpyrimidine*

Cat. No.: *B079595*

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with twinned pyrimidine crystals during crystallographic data refinement.

Frequently Asked Questions (FAQs)

Q1: What is crystallographic twinning and why is it a problem for pyrimidine crystals?

A1: Crystallographic twinning occurs when two or more crystals of the same substance grow together in a symmetrical, intergrown manner.^[1] This results in a diffraction pattern that is a superposition of the patterns from each individual crystal domain.^[2] For pyrimidine crystals, which often have high symmetry, this can lead to overlapping reflections, making it difficult to determine the correct unit cell and space group, and ultimately hindering an accurate structure solution.^[3] The refinement of a twinned crystal structure without properly accounting for the twinning can lead to high R-factors and an incorrect final model.^[4]

Q2: How can I identify if my pyrimidine crystal is twinned?

A2: Several warning signs can indicate twinning in your crystal data:^[5]

- High R-factors: The R-factor, a measure of agreement between the experimental data and the calculated model, may be unusually high and resistant to improvement during refinement.^{[4][6]}

- Problems with Structure Solution: You may encounter difficulties in solving the crystal structure using standard methods.[\[7\]](#)
- Unusual Intensity Statistics: The distribution of reflection intensities may deviate significantly from what is expected for a single crystal. A common indicator is a lower than expected value for $\langle |E^2-1| \rangle$.[\[5\]](#)
- Inconsistent Symmetry: The apparent symmetry of the diffraction pattern may be higher than the true symmetry of the crystal, or the systematic absences may not be consistent with any space group.[\[3\]](#)
- Software indications: Programs like PLATON (specifically the TwinRotMat routine) and phenix.xtriage can analyze your data and suggest the presence of twinning and possible twin laws.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Q3: What is the difference between merohedral and non-merohedral twinning?

A3:

- Merohedral twinning occurs when the twin lattices perfectly overlap. This is common in crystals with higher symmetry.
- Non-merohedral twinning results in only partial overlap of the reciprocal lattices, leading to some reflections being split or broadened.[\[7\]](#)[\[11\]](#)

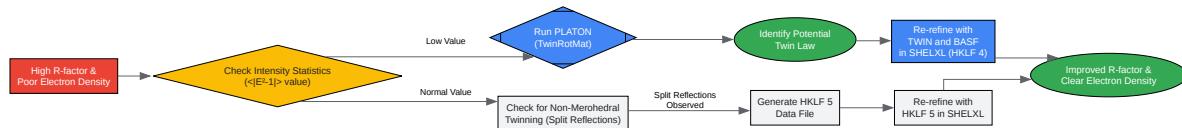
The approach to data processing and refinement differs for each type of twinning.

Q4: What are the TWIN and BASF commands in SHELXL?

A4: In the SHELXL refinement program, TWIN and BASF are key instructions for handling twinned data:

- TWIN: This command defines the twin law, which is a matrix that relates the crystallographic orientations of the different twin domains.[\[2\]](#)[\[12\]](#)
- BASF: This command allows for the refinement of the twin component fractions (batch scale factors), representing the relative volumes of each twin domain in the crystal.[\[8\]](#)[\[13\]](#)

Q5: What is the HKLF 5 format?


A5: The HKLF 5 format is a special reflection file format used in SHELXL for refining non-merohedrally twinned crystals where reflections from different domains may partially or fully overlap.[14][15] This format explicitly lists the contributions of each twin domain to a measured reflection, allowing for a more accurate refinement than is possible with the standard HKLF 4 format.[11]

Troubleshooting Guides

Problem 1: My refinement has stalled at a high R-factor (e.g., >15%) and the electron density map is poor.

This is a strong indication of unaddressed twinning.

- Logical Troubleshooting Workflow:

[Click to download full resolution via product page](#)

Troubleshooting high R-factors.

- Solutions:

- Analyze Data for Twinning: Use software like PLATON's TwinRotMat to analyze your reflection data for potential twinning and to suggest a twin law.[8][9]
- Merohedral Twin Refinement: If merohedral twinning is suspected, introduce the TWIN and BASF commands into your SHELXL instruction file (.ins). The TWIN command will

apply the suspected twin law, and BASF will refine the fractional contribution of the minor twin component.[2][13]

- Non-Merohedral Twin Refinement: If you observe split reflections, you likely have non-merohedral twinning. In this case, you will need to generate an HKLF 5 reflection file that correctly accounts for the overlapping intensities.[11][16] This can often be done during data integration or with specialized software. Refine your structure using this HKLF 5 file in SHELXL.

Problem 2: The space group seems ambiguous, and the structure solution fails.

Twinning can sometimes make a lower symmetry space group appear to have higher symmetry.

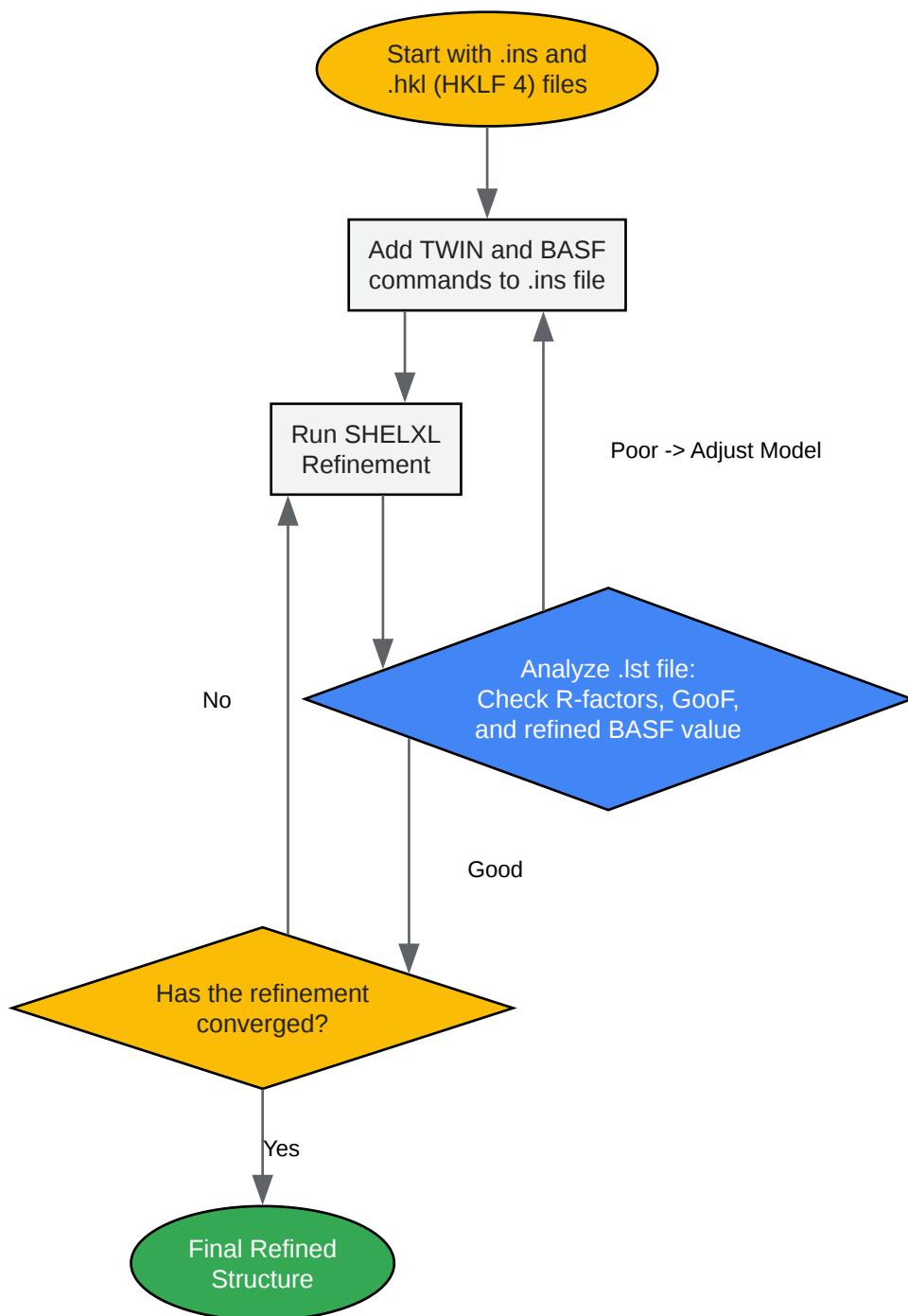
- Solutions:
 - Re-evaluate Space Group: Carefully re-examine the systematic absences and intensity statistics. Consider the possibility of a lower symmetry space group that is consistent with the molecular geometry of pyrimidines.
 - Attempt Solution in Lower Symmetry: Try to solve the structure in a lower symmetry space group. If a reasonable partial structure can be found, twinning may be the reason for the apparent higher symmetry.
 - Use Twinning Detection Tools: As with high R-factors, use tools like PLATON to check for twinning, as this is a common cause of space group ambiguity.[10]

Data Presentation

The impact of twin refinement on the quality of the crystallographic data can be significant. The following table illustrates typical improvements in refinement statistics for a twinned organic crystal after applying a twin law in SHELXL.

Parameter	Before Twin Refinement	After Twin Refinement	Typical Target Value
R1	0.185	0.045	< 0.05
wR2	0.450	0.110	< 0.12
Goodness of Fit (GooF)	1.95	1.05	~ 1.0
Twin Fraction (BASF)	N/A	0.42	0.0 - 0.5
Largest Diff. Peak (eÅ ⁻³)	1.52	0.25	< 1.0
Largest Diff. Hole (eÅ ⁻³)	-1.21	-0.30	> -1.0

Note: These values are illustrative for a generic organic molecule and the actual improvement will depend on the specific crystal and the severity of the twinning. A dramatic reduction in R-factors, as shown in the table, is a strong indicator that the twinning has been correctly modeled.[12]


Experimental Protocols

Protocol 1: Refinement of a Merohedrally Twinned Pyrimidine Crystal using SHELXL

This protocol assumes that twinning has been identified and a twin law has been determined, for example, using PLATON.

- Prepare the Input Files: You will need your instruction file (.ins) and the reflection file in HKLF 4 format (.hkl).
- Modify the .ins File:
 - Add the TWIN instruction followed by the 3x3 twin matrix.
 - Add the BASF instruction with an initial guess for the twin fraction of the second component (e.g., 0.2).

- Run SHELXL: Execute the refinement.
- Analyze the Results:
 - Check the .lst file to see how the BASF value has refined. A value close to 0.5 indicates a nearly perfect twin.
 - Observe the R-factors (R1 and wR2) and the Goodness of Fit. A significant drop in these values indicates a successful twin refinement.
 - Examine the difference electron density map. Large positive and negative peaks should be significantly reduced.
- Iterate: Continue with further cycles of refinement until all parameters have converged.
- Workflow Diagram:

[Click to download full resolution via product page](#)

Merohedral twin refinement workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. cad4.cpac.washington.edu [cad4.cpac.washington.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Troublesome Crystal Structures: Prevention, Detection, and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal twinning - Wikipedia [en.wikipedia.org]
- 6. Twins – Chemical Crystallography [xtl.ox.ac.uk]
- 7. Chemical Crystallography [xtl.ox.ac.uk]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. cad4.cpac.washington.edu [cad4.cpac.washington.edu]
- 10. SHELXL [cryst.chem.uu.nl]
- 11. m.youtube.com [m.youtube.com]
- 12. psi.ch [psi.ch]
- 13. Combined Twinning and Disorder [xray.uky.edu]
- 14. jana.fzu.cz [jana.fzu.cz]
- 15. HKLF Instruction [chem.gla.ac.uk]
- 16. Pseudo-tetragonal twinning in pinacol monohydrate [xray.uky.edu]
- To cite this document: BenchChem. [Technical Support Center: Refining Crystallographic Data for Twinned Pyrimidine Crystals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079595#refining-crystallographic-data-for-twinned-pyrimidine-crystals>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com